4-Chloro-2,3-dihydrobenzofuran
Overview
Description
4-Chloro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H7ClO . It is a derivative of 2,3-dihydrobenzofuran, a class of compounds that have been proposed as advantageous structures and used as chemical entresol to design small compound libraries .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans, the parent compound of 4-Chloro-2,3-dihydrobenzofuran, has been extensively studied. The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . A strategy for the preparation of functionalized 2,3-dihydrobenzofuran derivatives involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,3-dihydrobenzofuran comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The chemical reactions of 2,3-dihydrobenzofurans have been explored in various studies. For instance, the binding affinity of DHB2 (a derivative of 2,3-dihydrobenzofuran) against 3dra was found to be higher than DHB8 and DHB for compounds .Scientific Research Applications
Antimicrobial Agents
Benzofuran and its derivatives, including 4-Chloro-2,3-dihydrobenzofuran, have been found to be suitable structures for the development of new therapeutic agents . They have a wide range of biological and pharmacological applications, and have been used in the treatment of various diseases . In particular, they have been found to be effective antimicrobial agents .
Enzyme Inhibitors
Research has shown that certain 2,3-dihydrobenzofurans (DHB), including 4-Chloro-2,3-dihydrobenzofuran, have high activity as enzyme inhibitors . This makes them potential candidates for the development of new drugs .
Nuclear Receptor Ligands
In addition to being enzyme inhibitors, some 2,3-dihydrobenzofurans have also been found to be highly active as nuclear receptor ligands . This suggests that they could be used in the development of drugs that target nuclear receptors .
Ion Channel Modulators
Certain 2,3-dihydrobenzofurans have been found to be highly active as ion channel modulators . This means that they could potentially be used in the development of drugs that modulate the activity of ion channels .
Anticancer Agents
Some substituted benzofurans have been found to have significant anticancer activities . For example, compound 36, which is a benzofuran derivative, was found to have significant cell growth inhibitory effects in different types of cancer cells .
Halogenation and Nitration in Benzofurans
Research shows that bromination of certain benzofurans leads to derivatives like 4-bromo and 4,6-dibromo, while chlorination results in hydrogen atom replacement in specific positions. This suggests that 4-Chloro-2,3-dihydrobenzofuran could potentially be used in the development of new benzofuran derivatives through halogenation and nitration.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which 4-chloro-2,3-dihydrobenzofuran belongs, have been reported to exhibit activity against a variety of targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf- κβ4, and the muscarinic m3 receptor .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a wide range of biological and pharmacological applications .
Pharmacokinetics
It’s known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide array of biological activities .
Safety and Hazards
properties
IUPAC Name |
4-chloro-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBTJNIFVSZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464998 | |
Record name | 4-chloro-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-dihydrobenzofuran | |
CAS RN |
289058-20-4 | |
Record name | 4-chloro-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does RX 821008 interact with the α2A-adrenoceptor, and what are the downstream effects?
A: RX 821008, chemically known as 2-(4-chloro-2,3-dihydrobenzofuran-2-yl)-4,5-dihydro-1H-imidazole, acts as a partial agonist at the precoupled state of the α2A-adrenoceptor (α2A AR) []. This interaction is specifically observed when the receptor is coupled to the GαoCys351Ile protein, a mutated G protein used in the study.
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